4-phenyl-3-(1H-pyrrol-1-yl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-3-(1H-pyrrol-1-yl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide is a complex organic compound characterized by its intricate molecular structure, which includes multiple aromatic rings and heterocyclic elements
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-phenyl-3-(1H-pyrrol-1-yl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of thiophene-2-carboxamide with phenylpyrrole in the presence of a suitable catalyst, such as palladium or nickel, under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with altered chemical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: The biological applications of this compound are vast. It has shown potential as an inhibitor of certain enzymes and receptors, making it useful in studying biological pathways and developing new therapeutic agents.
Medicine: In the medical field, this compound has been investigated for its pharmacological properties. It may serve as a lead compound for the development of drugs targeting various diseases, including cancer and infectious diseases.
Industry: Industrially, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and functional properties.
Mechanism of Action
The mechanism by which 4-phenyl-3-(1H-pyrrol-1-yl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide: A dual-targeting inhibitor with activity against multidrug-resistant cancer cells.
4-(4-(1H-pyrrol-1-yl)phenyl)-4H-dithieno[3,2-b2',3'-d]pyrrole: A derivative with electrochemical and optical properties.
Uniqueness: 4-Phenyl-3-(1H-pyrrol-1-yl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide stands out due to its unique combination of functional groups and structural features, which contribute to its diverse applications and biological activities.
Properties
IUPAC Name |
4-phenyl-3-pyrrol-1-yl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS2/c23-20(21-13-16-9-6-12-24-16)19-18(22-10-4-5-11-22)17(14-25-19)15-7-2-1-3-8-15/h1-12,14H,13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKGHYMUWBVPRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.